molecular formula C17H23N5O4S B2524479 (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 1903093-97-9

(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No. B2524479
CAS RN: 1903093-97-9
M. Wt: 393.46
InChI Key: KRWJAZWHHHIVSX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties and is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .

Scientific Research Applications

Synthesis and Chemical Reactions

A study detailed the synthesis of 4-diazoisochroman-3-imines through a copper(I)-catalyzed cascade reaction involving sulfonyl azides. This reaction pathway showcases the versatility of using sulfonyl azides for constructing complex organic frameworks, potentially similar to the target compound's synthesis. The cyclical α-diazo imidates generated could react with primary amines to produce 3-substituted 3,5-dihydroisochromeno[3,4-d][1,2,3]triazoles under catalyst-free conditions, demonstrating the potential for diversity-oriented synthesis strategies (Ren, Lu, & Wang, 2017).

Catalytic and Synthetic Applications

The design and synthesis of a new diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, were reported to efficiently transfer diazo groups. This reagent's synthesis from inexpensive materials, coupled with its stability and crystalline nature, emphasizes its utility in synthetic organic chemistry, potentially facilitating the synthesis of complex molecules like the one (Goddard-Borger & Stick, 2007).

Utility in Polymer Synthesis

Another study focused on the synthesis of a novel sulfonated poly(ether ether ketone) with high selectivity for direct methanol fuel cell applications, demonstrating the application of sulfonyl-based compounds in creating new materials with specific functional properties. This indicates the broader applicability of the sulfonyl group in designing materials with desirable electronic and structural characteristics (Li et al., 2009).

Mechanism of Action

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions could involve the development of new drugs using imidazole as a synthon.

properties

IUPAC Name

[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-20-11-15(18-12-20)27(24,25)22-8-4-7-21(9-10-22)17(23)16-13-5-2-3-6-14(13)26-19-16/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWJAZWHHHIVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NOC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

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